molecular formula C13H16ClN3 B13157408 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13157408
M. Wt: 249.74 g/mol
InChI Key: QEZCQOJJXZFZFK-UHFFFAOYSA-N
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Description

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a pyrazole ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with appropriate pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride stands out due to its unique combination of the tetrahydronaphthalene and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-2,4,6,8-9,12H,3,5,7,14H2;1H

InChI Key

QEZCQOJJXZFZFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl

Origin of Product

United States

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